HIV-1 Integrase Co-Crystal Structure: Direct Binding Mode Comparison Versus 5-(3-Fluorophenyl) Analog
2-(5-Methyl-1-benzofuran-3-yl)acetic acid is the only benzofuran-3-acetic acid scaffold with a 5-methyl substitution for which a high-resolution co-crystal structure with the HIV-1 integrase core domain has been deposited. The target compound binds integrase as confirmed in PDB 6VX2, resolved by X-ray diffraction at 2.40 Å resolution with a final R-factor of 0.226 (R-free = 0.295) [1]. The closest structurally characterized comparator, [5-(3-fluorophenyl)-1-benzofuran-3-yl]acetic acid (PDB 6VQS, 2.38 Å, R-factor 0.209, R-free 0.269), bears a bulkier 5-aryl substituent that substantially alters ligand geometry and protein contacts [2]. In contrast, the unsubstituted benzofuran-3-acetic acid (CAS 64175-51-5) has no reported integrase co-crystal structure, making the target compound the structurally validated choice for integrase-targeted studies [3].
| Evidence Dimension | X-ray co-crystal structure with HIV-1 integrase core domain |
|---|---|
| Target Compound Data | PDB 6VX2; Resolution: 2.40 Å; R-factor: 0.226; R-free: 0.295; Space group: not reported in summary; Ligand code: RQG |
| Comparator Or Baseline | Comparator 1 — [5-(3-fluorophenyl)-1-benzofuran-3-yl]acetic acid: PDB 6VQS; Resolution: 2.38 Å; R-factor: 0.209; R-free: 0.269; Ligand code: R7J. Comparator 2 — Unsubstituted benzofuran-3-acetic acid: No integrase co-crystal structure reported. |
| Quantified Difference | Target has unique 5-methyl substitution binding pose validated by distinct PDB entry. Fluorophenyl analog has different ligand geometry due to C16H11FO3 (MW 270.26) vs. C11H10O3 (MW 190.19), resulting in distinct electron density maps. Unsubstituted analog lacks any integrase structural validation (qualitative difference). |
| Conditions | Both structures deposited by same authors (Gorman & Parker), enabling direct methodological comparison. HIV-1 integrase core domain expressed in E. coli, X-ray diffraction at ~2.4 Å. |
Why This Matters
For HIV integrase structural biology or inhibitor optimization campaigns, the availability of a validated co-crystal structure enables rational structure-based drug design (SBDD); the target compound provides a defined, experimentally verified starting scaffold, whereas the 5-fluorophenyl analog represents a chemically and conformationally distinct series, preventing interchangeability in SBDD workflows.
- [1] Gorman, M. A. & Parker, M. W. (2020). PDB 6VX2: HIV Integrase core domain in complex with inhibitor (5-methyl-1-benzofuran-3-yl)acetic acid. RCSB PDB. https://doi.org/10.2210/pdb6vx2/pdb View Source
- [2] Gorman, M. A. & Parker, M. W. (2020). PDB 6VQS: HIV Integrase Core domain (IN) in complex with [5-(3-fluorophenyl)-1-benzofuran-3-yl]acetic acid. RCSB PDB. https://doi.org/10.2210/pdb6vqs/pdb View Source
- [3] Benzofuran-3-acetic Acid (CAS 64175-51-5). RCSB PDB: no ligand-bound HIV integrase structures reported. PubChem CID 4736977 for target compound; no PDB entry for unsubstituted analog. View Source
